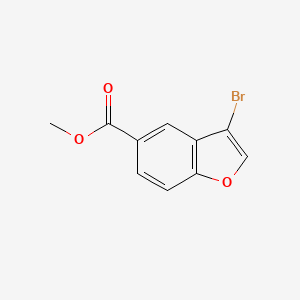

3-Bromobenzofuran-5-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 3-bromobenzofuran-5-carboxylate is a compound that is related to various benzofuran derivatives, which have been the subject of numerous studies due to their potential applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the research on similar benzofuran derivatives can offer insights into its characteristics and potential uses.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves starting from commercially available anhydrides, such as maleic anhydrides and phthalic anhydrides, as seen in the preparation of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones . Additionally, electrochemical methods have been employed for the synthesis of related compounds, such as the aryl radical cyclization with alkyne followed by tandem carboxylation in the presence of carbon dioxide . These methods highlight the versatility and creativity in the synthesis of benzofuran derivatives, which could be applicable to the synthesis of methyl 3-bromobenzofuran-5-carboxylate.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often elucidated using various spectroscopic techniques, including IR, NMR, HRMS, and sometimes X-ray diffraction analysis . These techniques allow for the determination of the spatial structure of the compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including bromination, carboxylation, and cyclization . These reactions can be used to introduce functional groups or to construct complex molecular architectures. For instance, the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone involves the reaction of 5-bromosalicylaldehyde with a cyclobutane derivative . Such reactions are indicative of the reactivity of the benzofuran ring and could be relevant for the chemical manipulation of methyl 3-bromobenzofuran-5-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by substituents on the benzofuran ring. For example, the absorption and emission spectra of certain compounds can vary depending on the substituents, which affects their optical properties . Additionally, the introduction of different functional groups can lead to changes in the compound's reactivity and its interaction with biological systems, as seen in the antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

Synthèse de produits naturels

Le 3-bromobenzofuran-5-carboxylate de méthyle sert de précurseur dans la synthèse de produits naturels complexes. Le motif benzofurane est une unité structurale centrale dans diverses médecines naturelles biologiquement actives et matériaux chimiques synthétiques . Ce composé peut être utilisé pour construire des cycles benzofurane par le biais de cascades de cyclisation radicalaires uniques, qui sont essentielles pour la synthèse de composés benzofuraniques polycycliques que l'on trouve dans la nature.

Agents antimicrobiens

Les dérivés du benzofurane, y compris le this compound, ont été identifiés comme des échafaudages potentiels pour le développement de nouveaux agents antimicrobiens . Ces composés peuvent être modifiés pour cibler les souches résistantes de bactéries et sont essentiels dans la lutte continue contre la résistance aux antibiotiques.

Activité antitumorale

Des études ont montré que les composés benzofuraniques présentent de fortes propriétés antitumorales . Le this compound peut être utilisé dans le développement de nouveaux agents anticancéreux, en tirant parti de son noyau benzofurane pour perturber la prolifération des cellules cancéreuses.

Thérapeutiques antivirales

La structure du benzofurane est également importante dans la conception de médicaments antiviraux. Par exemple, les dérivés du benzofurane ont montré une activité contre le virus de l'hépatite C, et le this compound pourrait être un intermédiaire clé dans la synthèse de ces composés antiviraux .

Applications antioxydantes

Les dérivés du benzofurane sont connus pour leurs propriétés antioxydantes. Le this compound pourrait être utilisé dans la recherche axée sur les maladies liées au stress oxydatif, conduisant potentiellement à des traitements qui atténuent les dommages causés par les radicaux libres .

Composés de tête de médicament

En raison de ses diverses activités pharmacologiques, le this compound est considéré comme un composé de tête de médicament naturel potentiel. Il peut servir de point de départ pour la synthèse de médicaments ciblant diverses maladies, étant donné sa présence significative dans les médicaments et les candidats médicaments cliniques .

Mécanisme D'action

Target of Action

Methyl 3-bromobenzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

Analyse Biochimique

Biochemical Properties

Methyl 3-bromobenzofuran-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by Methyl 3-bromobenzofuran-5-carboxylate can lead to altered metabolic pathways and changes in the levels of metabolites.

Cellular Effects

Methyl 3-bromobenzofuran-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can affect the expression of genes related to these pathways, leading to changes in cellular behavior. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-bromobenzofuran-5-carboxylate involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity. Additionally, Methyl 3-bromobenzofuran-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-bromobenzofuran-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-bromobenzofuran-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 3-bromobenzofuran-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular behavior and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl 3-bromobenzofuran-5-carboxylate can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

Methyl 3-bromobenzofuran-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the metabolism of other compounds . The compound can influence metabolic flux, leading to changes in the levels of metabolites. For example, its inhibition of cytochrome P450 enzymes can result in altered metabolism of drugs and other xenobiotics, affecting their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of Methyl 3-bromobenzofuran-5-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Methyl 3-bromobenzofuran-5-carboxylate can influence its activity and effects on cellular function.

Subcellular Localization

Methyl 3-bromobenzofuran-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Methyl 3-bromobenzofuran-5-carboxylate is an important factor in determining its biochemical and cellular effects.

Propriétés

IUPAC Name |

methyl 3-bromo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVRUZJEZNNRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626043 | |

| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501892-90-6 | |

| Record name | 5-Benzofurancarboxylic acid, 3-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)